2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that integrates both azetidine and imidazo[1,2-a]pyridine structures. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry. The compound's unique structure allows it to serve as a versatile building block in the synthesis of various pharmacologically active molecules, particularly in the development of new drugs targeting specific diseases.
The compound can be synthesized through several methods that typically involve the formation of the azetidine ring followed by the construction of the imidazo[1,2-a]pyridine scaffold. This synthesis is crucial for producing derivatives with enhanced biological activity.
2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is classified as a heterocyclic organic compound, specifically belonging to the categories of alkaloids and pharmacologically active compounds. Its structural complexity and potential therapeutic applications categorize it within medicinal chemistry research.
The synthesis of 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine generally involves multi-step reactions. One prevalent method is the Horner–Wadsworth–Emmons reaction, which facilitates the formation of the azetidine ring. Following this step, cyclization occurs to establish the imidazo[1,2-a]pyridine core.
The molecular formula for 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is , with a molecular weight of approximately 177.25 g/mol.
Property | Value |
---|---|
Molecular Formula | C10H15N3 |
Molecular Weight | 177.25 g/mol |
IUPAC Name | 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI | InChI=1S/C10H15N3/c1-2-4... |
InChI Key | XEFWQSOVDCTIEP-UHFFFAOYSA-N |
Canonical SMILES | C1CCN2C=C(N=C2C1)C3CNC3 |
2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can participate in various chemical reactions:
Common reagents include molecular iodine and various bases or acids. Reaction conditions are typically optimized for temperature and pressure to ensure selective transformations.
The mechanism of action for 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions through interactions with binding domains. These mechanisms can lead to significant biological effects including:
The physical properties include solubility characteristics that may vary based on solvent choice and temperature conditions.
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified in sources |
Solubility | Varies with solvent |
These properties are essential for understanding how the compound behaves under different experimental conditions.
The applications of 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine are primarily found in scientific research:
The imidazo[1,2‑a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a bicyclic 5-6 fusion ring with nitrogen atoms at positions 1, 3, and 8. This framework serves as a "drug prejudice" template due to its structural versatility and capacity for diverse pharmacological engagement. Commercial drugs such as zolpidem (GABA modulator) and zolimidine (gastroprotective agent) exemplify its therapeutic relevance [1]. The saturation state of the pyridine ring critically modulates bioactivity: fully aromatic derivatives exhibit metabolic stability suited for antimicrobial applications, while partially saturated variants (e.g., 5,6,7,8-tetrahydroimidazo[1,2‑a]pyridine) enhance conformational flexibility for central nervous system (CNS) targets [2]. Modifications at C2, C3, and N1 positions significantly alter target selectivity, as evidenced by the antimycobacterial activity of C3-amide hybrids and the orexin receptor antagonism of N1-alkylated analogues [1] [5].
Table 1: Bioactivity Profile of Imidazo[1,2-a]pyridine Derivatives
Substituent Position | Structural Variation | Biological Activity | Reference |
---|---|---|---|
C2 | Aryl/heteroaryl | Anxiolytic (e.g., alpidem) | [1] |
C3 | Amide/carboxamide | Antimycobacterial, antiviral | [1] |
N1 | Alkyl/cycloalkyl | Orexin receptor antagonism | [5] |
Ring saturation | 5,6,7,8-Tetrahydro derivative | GABAA receptor modulation | [3] |
Azetidine, a four-membered nitrogen heterocycle, confers distinct advantages in lead optimization due to its high sp³ character, metabolic resistance, and capacity for three-dimensional vector exploration. Integration into complex scaffolds enhances binding specificity for proteins with deep hydrophobic pockets, exemplified by azetidine-containing Janus kinase (JAK) inhibitors (e.g., US20140171409A1) and macrophage migration inhibitory factor (MIF) antagonists (e.g., WO2012009649A1) [6] [8]. The azetidine ring’s strain energy promotes strong hydrogen-bond donor interactions, while C3/C4 chirality enables stereoselective target engagement. Recent applications include 2-(azetidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS: 2060033-23-8), where the azetidine optimizes pharmacokinetic properties for CNS penetration [9]. This moiety’s versatility in scaffold fusion positions it as a critical pharmacophore for novel bioactive hybrids.
The hybridization of 2-azetidinyl substituents with 5,6,7,8-tetrahydroimidazo[1,2‑a]pyridine addresses two unresolved challenges:
Derivatives featuring the saturated imidazo[1,2‑a]pyridine core demonstrate enhanced activity in neurological and inflammatory targets versus their aromatic counterparts:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1